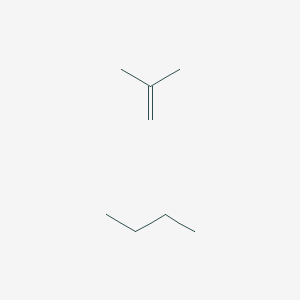

butane;2-methylprop-1-ene

Description

Significance as a Reactive Alkene in Contemporary Chemical Science

The significance of isobutylene (B52900) as a reactive alkene stems from its unique branched structure and the presence of a double bond, which makes it more reactive than its alkane counterpart, isobutane. vaia.com The double bond can readily open up to add other atoms, allowing isobutylene to participate in a wide array of chemical reactions, including polymerization, oxidation, and addition reactions. cymitquimica.comvaia.com This reactivity profile makes it an important building block in organic synthesis and the production of various commercially significant compounds. cymitquimica.comgychbjb.com

The presence of two methyl groups on one of the double-bonded carbons influences its stability and reactivity in comparison to other alkenes. fiveable.me This substitution pattern is a key factor in the types of products formed in its reactions. For instance, in addition reactions, the incoming group preferentially adds to the carbon with the most hydrogen atoms, a principle known as Markovnikov's rule. fiveable.me

Overview of Key Academic Research Areas

Academic research involving isobutylene is extensive and covers several key areas, reflecting its industrial importance and chemical versatility.

Polymerization

A primary area of research is the polymerization of isobutylene to produce polymers like polyisobutylene (B167198) (PIB) and butyl rubber. cymitquimica.comacs.org Butyl rubber, in particular, is valued for its strength, elasticity, and impermeability, leading to its use in a variety of applications. acs.org Research in this area focuses on developing more efficient and sustainable polymerization processes. For example, recent studies have explored catalytic distillation as a method for the dimerization of isobutylene, which can lead to significant cost and energy savings. acs.orgresearchgate.net

Oxidation and Functionalization

The oxidation of isobutylene is another significant research focus. These reactions can yield valuable products such as methacrolein (B123484) and other oxygenated compounds. acs.org Researchers are continually investigating new catalysts and reaction conditions to improve the selectivity and efficiency of these oxidation processes. Furthermore, the functionalization of isobutylene through reactions like hydroformylation is being explored for the synthesis of key intermediates for agrochemicals. acs.org

Catalysis and Synthesis of Fine Chemicals

Isobutylene serves as a crucial starting material in the synthesis of a wide range of fine chemicals and fuel additives. gychbjb.comacademie-sciences.fr Zeolite-based catalysts are extensively studied for their effectiveness in converting isobutylene into various chemicals, including ethers like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), which are used as octane (B31449) boosters in gasoline. academie-sciences.fr The Prins condensation of isobutylene with formaldehyde (B43269) is another industrially important reaction that has been the subject of intensive investigation for the synthesis of isoprene. academie-sciences.fr

Recent research has also focused on developing renewable methods for producing isobutylene itself. A notable breakthrough involves the use of evolved enzymes to produce isobutylene from glucose, offering a more sustainable alternative to its traditional production from fossil fuels. manchester.ac.uk

Mechanistic and Kinetic Studies

The fundamental reactivity of isobutylene continues to be a subject of academic inquiry. Studies on the kinetics of isobutylene reactions are crucial for understanding and modeling combustion processes and for optimizing industrial chemical transformations. universityofgalway.ie The reaction of isobutylene with various reagents, including secondary amines and organometallic complexes, is also actively investigated to understand reaction mechanisms and regioselectivity. acs.orgacs.org

Research Data on Isobutylene Reactions

| Research Area | Key Reaction | Catalyst/Reagent | Primary Product(s) | Significance |

|---|---|---|---|---|

| Polymerization | Dimerization | Catalytic Distillation | Diisobutylene | Cost and energy-efficient synthesis of fuel additives. acs.orgresearchgate.net |

| Oxidation | Oxidation | Various | Methacrolein | Important intermediate for polymers and chemicals. acs.org |

| Etherification | Ether Synthesis | Zeolites, Sulfonated ion-exchange resins | MTBE, ETBE | High-octane fuel additives. academie-sciences.fr |

| Prins Condensation | Condensation | Acid Catalysts | Isoprene | Key monomer for synthetic rubber. academie-sciences.fr |

| Biocatalysis | Biosynthesis | Evolved Enzymes | Isobutylene | Renewable production from glucose. manchester.ac.uk |

Properties

CAS No. |

9044-17-1 |

|---|---|

Molecular Formula |

C8H18 |

Molecular Weight |

114.23 g/mol |

IUPAC Name |

butane;2-methylprop-1-ene |

InChI |

InChI=1S/C4H8.C4H10/c1-4(2)3;1-3-4-2/h1H2,2-3H3;3-4H2,1-2H3 |

InChI Key |

ZOJPPDGPQOHPKT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC.CC(=C)C |

physical_description |

Liquid |

Related CAS |

9044-17-1 |

Origin of Product |

United States |

Synthetic Routes and Production Methodologies for 2 Methylprop 1 Ene

Butane Dehydrogenation to 2-Methylprop-1-ene (B12662633)

The conversion of isobutane to 2-methylprop-1-ene (isobutylene) is a crucial industrial process for producing a high-value olefin from a relatively low-cost alkane feedstock. melscience.com This endothermic reaction requires high temperatures and the use of a catalyst to break the C-H bonds. melscience.commdpi.com The primary reaction is as follows:

(CH₃)₂CH-CH₃ (Isobutane) ⇌ (CH₃)₂C=CH₂ (2-Methylprop-1-ene) + H₂ melscience.com

The process is typically carried out in the gas phase at temperatures ranging from 500-600 °C. melscience.com Various catalytic materials, including metals like platinum and chromium oxides, are employed to facilitate this transformation. melscience.com A significant challenge in butane dehydrogenation is managing side reactions such as cracking, which produces lighter hydrocarbons, and isomerization of the product. mdpi.comgoogle.com

Oxidative Dehydrogenation Pathways

(CH₃)₂CH-CH₃ + ½ O₂ → (CH₃)₂C=CH₂ + H₂O

Catalytic Systems in Dehydrogenation Research

The development of effective catalysts is central to improving the efficiency and selectivity of butane dehydrogenation. Research efforts are focused on creating catalysts that are not only highly active but also stable under the harsh reaction conditions, resistant to deactivation by coking, and capable of directing the reaction specifically towards the desired alkene product. acs.org

Pincer-ligated iridium complexes are highly efficient and often regioselective catalysts for alkane dehydrogenation. proquest.com When immobilized on a solid support like silica, these molecular catalysts can be adapted for use in heterogeneous, continuous-flow systems, which are advantageous for industrial applications. proquest.comrutgers.edu

Immobilization on silica has been shown to significantly enhance the thermal stability of these pincer-iridium complexes. While homogeneous complexes are typically stable up to 240 °C, the silica-supported versions can remain stable at temperatures up to 300-340 °C. proquest.comacs.orgresearchgate.net This increased stability is attributed to the prevention of bimolecular decomposition pathways. proquest.com These supported catalysts have demonstrated notable activity in the gas-phase acceptorless dehydrogenation of butane. acs.orgresearchgate.net

| Catalyst System | Max. Stability Temp. (°C) | Butane Dehydrogenation Rate (mol butenes/mol cat/h) | Reference |

| Homogeneous Pincer-Iridium | ≤ 240 | - | acs.orgresearchgate.net |

| Silica-Supported Pincer-Iridium | 300 - 340 | ~80 | acs.orgresearchgate.net |

This interactive table summarizes the enhanced stability and activity of silica-supported pincer-iridium catalysts compared to their homogeneous counterparts.

Platinum-based catalysts are widely used for dehydrogenation, but they can be prone to deactivation through sintering and coke formation at high temperatures. acs.orgescholarship.org A novel approach to overcome these issues involves creating catalysts with atomically dispersed platinum atoms stabilized on a zeolite support. Specifically, isolated platinum atoms can be anchored within "nests" formed by dealuminating a zeolite, such as zeolite Beta or self-pillared pentasil (SPP) zeolite nanosheets. acs.orgnih.gov

In these systems, the isolated platinum atoms are stabilized by neighboring zinc atoms (e.g., in ≡SiOZn-OH groups), forming structures approximated as (≡Si-O-Zn)₄₋₅Pt. acs.orgescholarship.org This atomic dispersion maximizes the utilization of the expensive noble metal and provides unique catalytic properties. nih.gov These catalysts have shown exceptional stability, activity, and selectivity for the dehydrogenation of alkanes like propane and n-butane. acs.org For n-butane dehydrogenation at 823 K, these catalysts achieved a selectivity of 98.9% to butene isomers and 1,3-butadiene (B125203), with no deactivation observed after 12 days on stream. acs.org The high stability is thought to result from the location of the active sites on the external surface of the zeolite nanosheets, which allows coke precursors to desorb before they can polymerize and deactivate the catalyst. acs.org

| Catalyst Support | Active Site Structure | n-Butane Dehydrogenation Selectivity (Butenes + Butadiene) | Stability | Reference |

| Dealuminated Zeolite Nanosheets | Isolated (≡Si-O-Zn)₄₋₅Pt sites | 98.9% | No deactivation after 12 days | acs.org |

This interactive table highlights the performance of isolated platinum sites on dealuminated zeolites for n-butane dehydrogenation.

Various carbon materials, including activated carbon, have been found to be active catalysts for the direct dehydrogenation of isobutane, even without the deposition of metal particles or the use of oxidizing gases. cjcatal.com Among these, coconut shell activated carbon (CSAC) has demonstrated high isobutane conversion (up to 70%) and good selectivity for isobutene (approximately 76%). cjcatal.com The catalytic activity of these carbon materials is strongly correlated with their specific surface area. cjcatal.com

Modification of activated carbon, for instance through treatment with nitric acid (HNO₃) or potassium hydroxide (KOH), can alter its physical and chemical properties. mdpi.comnih.gov Acid treatment can introduce oxygen-containing functional groups onto the carbon surface, which can serve as anchoring sites for metal particles, improving their dispersion and catalytic performance. nih.gov Activation with KOH is an effective method for developing the porous structure of carbon sorbents, which can enhance their performance in catalytic applications. psecommunity.org These modifications can significantly improve the catalytic efficiency for various reactions. mdpi.comnih.gov

| Carbon Catalyst | Isobutane Conversion | Isobutene Selectivity | Key Factor for Activity | Reference |

| Coconut Shell Activated Carbon (CSAC) | 70% | ~76% | Specific Surface Area | cjcatal.com |

This interactive table shows the performance of coconut shell activated carbon in the direct dehydrogenation of isobutane.

Regioselectivity and Mechanistic Aspects of Alkene Formation

The formation of 2-methylprop-1-ene from isobutane involves the selective cleavage of a C-H bond at a primary carbon atom. The mechanism of dehydrogenation on catalyst surfaces is complex, but it generally involves the breaking of C-H bonds to form the alkene and release hydrogen. melscience.com The reaction proceeds through an elimination mechanism, where hydrogen atoms are removed from adjacent carbon atoms, leading to the formation of a double bond. melscience.comucsb.edu

In the context of pincer-iridium catalysts, a high regioselectivity for the formation of terminal olefins (α-olefins) from linear alkanes has been observed. researchgate.netacs.org This selectivity is explained by a model where the active site of the catalyst, which remains largely unchanged upon immobilization on silica, favors the activation of primary C-H bonds. proquest.com The mechanism involves the initial oxidative addition of an alkane C-H bond to the iridium center, followed by β-hydride elimination to release the alkene and form an iridium-dihydride species. acs.org The subsequent removal of H₂ regenerates the active catalyst. The preference for terminal dehydrogenation arises from the steric and electronic properties of the pincer ligand and the iridium center, which direct the catalytic cycle towards the formation of the least substituted alkene.

For platinum-based catalysts on zeolite supports, the reaction mechanism is also believed to involve the activation of C-H bonds on the isolated metal sites. escholarship.org The high selectivity and stability of these catalysts are attributed to the unique electronic properties of the atomically dispersed platinum and the structure of the support, which hinders side reactions like isomerization and coking. acs.org

Bio-Based and Fermentative Production of Isobutene

The transition from petrochemical to bio-based production of platform chemicals like isobutene (2-methylprop-1-ene) is driven by the need for sustainable manufacturing processes. nih.govadvancedenergymat.com Fermentative routes, which utilize engineered microorganisms to convert renewable feedstocks such as sugars into isobutene, represent a promising alternative to conventional methods. nih.govresearchgate.net While biological formation of isobutene has been known for decades, significant metabolic engineering is necessary to create strains and processes that are economically viable. nih.govnih.gov Recent breakthroughs in enzyme discovery and metabolic pathway construction have paved the way for anaerobic production methods that can theoretically approach high yields, converting monosaccharides into isobutene with a stoichiometry of one mole of isobutene per mole of glucose. nih.govnih.gov A key advantage of this biological route is the production of isobutene as a gas, which can be easily recovered from the fermentation off-gas, potentially simplifying downstream processing and reducing product toxicity to the microbial culture. nih.govasm.org

Metabolic Engineering Strategies for Biosynthesis

Achieving commercially relevant yields and productivities of bio-isobutene requires extensive metabolic engineering of microbial hosts. nih.govresearchgate.net The core strategy involves creating artificial metabolic pathways to channel carbon from central metabolism toward isobutene. nih.gov This is typically achieved by introducing heterologous genes that encode the necessary enzymes into a production host, such as Escherichia coli or the cyanobacterium Synechocystis sp. PCC 6803. nih.govnih.gov

Pathway Introduction: Heterologous enzymes are expressed to create novel routes from central metabolites to isobutene precursors. For instance, pathways have been designed to produce isobutanol or 3-hydroxyisovalerate, which are then converted to isobutene in a final enzymatic step. nih.govnih.gov

Flux Optimization: Engineering efforts focus on increasing the availability of biosynthetic precursors and cofactors. This can involve upregulating key native enzymes or deleting competing pathways to redirect metabolic flux towards the desired product.

Protein Engineering: The enzymes within the synthetic pathway, particularly the final isobutene-forming enzyme, are often subjected to protein engineering to enhance their activity and specificity for non-native substrates. asm.org For example, error-prone PCR has been used to create variants of mevalonate diphosphate decarboxylase with significantly increased rates of isobutene formation. nih.govasm.org

In cyanobacteria, metabolic engineering strategies are being developed to enable the light-driven biosynthesis of isobutene directly from CO2. researchgate.net This involves introducing the necessary enzymes and optimizing the host's metabolism to channel fixed carbon into the production pathway.

Enzymatic Pathways and Novel Enzyme Activities

Two principal enzymatic pathways have been developed that enable anaerobic or near-anaerobic production of isobutene with high theoretical yields. nih.govnih.gov These routes rely on the discovery of novel activities in existing enzymes or the engineering of enzymes to perform the desired final conversion step. The two main strategies are the decarboxylation of a C5 acid intermediate and the dehydration of bio-produced isobutanol. nih.govnih.gov

A key enzymatic route to isobutene involves the decarboxylation of 3-hydroxy-3-methylbutyrate (HMB), also known as 3-hydroxyisovalerate (3-HIV). asm.orgnih.gov This reaction is catalyzed by mevalonate diphosphate decarboxylase (MVD, or MDD), an enzyme native to the mevalonate (MVA) pathway where it naturally converts (R)-mevalonate-5-diphosphate to isopentenyl pyrophosphate. nih.govasm.org

Researchers demonstrated that MVD from Saccharomyces cerevisiae (ScMVD) exhibits promiscuous activity, converting 3-HMB to isobutene when expressed in E. coli. asm.orgnih.gov The native enzyme's activity was relatively low, but through protein engineering using error-prone PCR, variants with up to a 38-fold increase in whole-cell isobutene production were created. asm.org

Further investigation identified a putative MVD from the archaeon Picrophilus torridus as a highly efficient catalyst for this conversion. nih.govnih.govnih.gov Detailed characterization revealed this enzyme is not a true decarboxylase but a mevalonate-3-kinase (M3K). nih.govnih.gov It functions by phosphorylating 3-HIV to an unstable 3-phosphate intermediate, which then spontaneously decarboxylates to form isobutene. nih.govnih.gov This M3K enzyme showed significantly higher isobutene production rates compared to previously reported MVDs. nih.govnih.govasm.org

| Enzyme | Source Organism | Host Organism | Production Rate (Whole Cells) | Production Rate (Purified Protein) | Reference |

|---|---|---|---|---|---|

| His₆-ScMDD (Wild-Type) | Saccharomyces cerevisiae | Escherichia coli | 154 pmol h⁻¹ g cells⁻¹ | 1.33 pmol min⁻¹ mg⁻¹ | asm.org |

| ScMDD1 (I145F variant) | Saccharomyces cerevisiae | Escherichia coli | 3,000 pmol h⁻¹ g cells⁻¹ | Not Reported | asm.org |

| ScMDD2 (R74H variant) | Saccharomyces cerevisiae | Escherichia coli | 5,888 pmol h⁻¹ g cells⁻¹ | Not Reported | asm.org |

| M3K (putative MVD) | Picrophilus torridus | Escherichia coli | 507 pmol min⁻¹ g cells⁻¹ | 2,880 pmol min⁻¹ mg⁻¹ | nih.govnih.gov |

This pathway relies on the engineered side activity of oleate hydratase. nih.govnih.gov Oleate hydratases are enzymes that typically catalyze the hydration of oleic acid to 10-hydroxystearic acid. However, engineered variants of this enzyme have been shown to possess the ability to dehydrate isobutanol, yielding isobutene. nih.govnih.gov This development is significant as it allows for the creation of a complete metabolic pathway from sugars to isobutene via the well-studied isobutanol pathway. nih.govresearchgate.net The advantage of this fully biological route is the direct recovery of gaseous isobutene from the fermenter, avoiding the energy-intensive recovery of liquid isobutanol from the fermentation broth. nih.govnih.gov

Development of Recombinant Strains and Anaerobic Routes

The development of microbial cell factories for isobutene production has primarily focused on recombinant strains of Escherichia coli. researchgate.netnih.gov E. coli is a well-characterized host organism with a vast genetic toolbox, making it suitable for the complex metabolic engineering required to establish novel production pathways. nih.gov

A major focus in strain development has been the establishment of anaerobic production routes. nih.govnih.gov Anaerobic fermentation is often preferred for industrial processes due to lower operational costs and the elimination of explosion risks associated with mixing gaseous isobutene and air. nih.gov More importantly, anaerobic pathways for converting glucose to isobutene can achieve higher theoretical yields, approaching a 1:1 molar conversion with the co-production of CO2 and H2O. nih.govnih.gov

More recently, photosynthetic microorganisms have been explored as production hosts. nih.govresearchgate.net Engineered strains of the cyanobacterium Synechocystis sp. PCC 6803 have been developed for the light-driven production of isobutene from CO2. nih.govresearchgate.net This was achieved by introducing enzymes such as α-ketoisocaproate dioxygenase from Rattus norvegicus (RnKICD) to convert a native metabolite, α-ketoisocaproate, into an isobutene precursor. nih.gov

| Host Strain | Key Heterologous Enzyme | Reported Production Rate | Reference |

|---|---|---|---|

| Synechocystis sp. PCC 6803 | α-ketoisocaproate dioxygenase (RnKICD) | 91 ng L⁻¹ OD₇₅₀⁻¹ h⁻¹ | nih.gov |

Process Optimization and Scale-Up in Bioreactors

Translating laboratory-scale isobutene production into an industrial process requires significant optimization and scale-up of the bioreactor system. chemanager-online.commdpi.com A key consideration for isobutene is its gaseous nature, which simplifies product recovery but requires specialized reactor design, such as explosion-proof reactors for the final conversion step. nih.govchemanager-online.com

Process optimization involves fine-tuning environmental conditions to maximize productivity. For photosynthetic systems like Synechocystis, factors such as light intensity, and the supply of inorganic carbon and nitrogen are critical. biorxiv.org Studies have shown that nitrogen limitation can enhance isobutene yield by redirecting carbon away from biomass growth and towards product synthesis. biorxiv.org To overcome the eventual decline in productivity from prolonged nutrient limitation, process intensification strategies like cell immobilization have been tested. Entrapping engineered cyanobacteria in polyvinyl alcohol hydrogels has been shown to sustain isobutene productivity for over 30 days. biorxiv.org

Scale-up from the lab to industrial fermenters is a major challenge. mdpi.comyoutube.com The French company Global Bioenergies has made progress in scaling its bio-isobutene process by implementing a two-stage system. chemanager-online.com The first stage, which produces an isobutene precursor, is conducted in large-volume conventional fermenters. The second stage, the conversion of the precursor to gaseous isobutene, is performed in a specialized reactor. chemanager-online.com This approach allows for greater flexibility and economic efficiency by using existing fermentation capacity. chemanager-online.com The successful transfer of equipment from a demonstration plant to a pilot facility represents a key milestone in moving the technology towards commercial scale, with the goal of producing hundreds of tons of bio-based ingredients. chemanager-online.com For commercial viability, production rates greater than 1 gram per liter per hour are considered a general target for low-value chemicals. nih.gov

Reaction Mechanisms and Fundamental Chemical Transformations of 2 Methylprop 1 Ene

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich carbon-carbon double bond acts as a nucleophile, attacking an electrophilic species. For 2-methylprop-1-ene (B12662633), this reactivity is central to many of its chemical transformations.

Carbocationic Intermediates in Alkene Reactivity

The reaction of 2-methylprop-1-ene with electrophiles like protic acids (HX) proceeds through the formation of a carbocation intermediate. libretexts.orglibretexts.org The initial step involves the attack of the π electrons of the double bond on the electrophile. libretexts.org This can theoretically lead to two possible carbocation intermediates. study.comchegg.combrainly.in

Primary Carbocation: Formed if the electrophile bonds to the central carbon.

Tertiary Carbocation: Formed if the electrophile bonds to the terminal CH₂ carbon. brainly.in

The stability of carbocations is highly dependent on the number of alkyl substituents attached to the positively charged carbon. study.comchegg.com Tertiary carbocations are significantly more stable than primary carbocations due to the electron-donating inductive effects and hyperconjugation from the alkyl groups. study.combrainly.in Consequently, the reaction pathway overwhelmingly favors the formation of the more stable tertiary carbocation intermediate. study.combrainly.in This intermediate is formed more rapidly and serves as the precursor to the major reaction product. libretexts.org

| Carbocation Type | Structure | Relative Stability | Reason for Stability |

|---|---|---|---|

| Primary | H₂C⁺−C(H)(CH₃)₂ | Less Stable | Fewer alkyl substituents on the positively charged carbon. |

| Tertiary | H₃C−C⁺(CH₃)₂ | More Stable | More alkyl substituents stabilize the positive charge through induction and hyperconjugation. study.combrainly.in |

Mechanistic Studies of Addition with Protic Acids (HX)

The electrophilic addition of protic acids, such as hydrogen bromide (HBr), to 2-methylprop-1-ene is a well-studied, two-step mechanism. libretexts.orglibretexts.org

Step 1: Protonation and Carbocation Formation: The reaction starts with the nucleophilic π bond of 2-methylprop-1-ene attacking the hydrogen atom of HBr. libretexts.orglibretexts.org This is the slower, rate-determining step of the reaction. libretexts.org It results in the formation of a new carbon-hydrogen bond and the more stable tertiary carbocation intermediate. libretexts.orglibretexts.org

Step 2: Nucleophilic Attack: The newly formed carbocation is a potent electrophile. It is rapidly attacked by the nucleophilic bromide ion (Br⁻) to form the final, neutral addition product, 2-bromo-2-methylpropane. libretexts.org

This regioselectivity, where the hydrogen adds to the carbon with more hydrogen atoms and the halide adds to the more substituted carbon, is described by Markovnikov's rule. askfilo.com

However, in the presence of peroxides, the addition of HBr to 2-methylprop-1-ene follows a different, anti-Markovnikov pathway. askfilo.com This alternative mechanism proceeds via a free radical addition, where the bromine radical adds first to the less substituted carbon, leading to the formation of 1-bromo-2-methylpropane. askfilo.com

Mechanistic Studies of Alcohol Addition (e.g., Methanol (B129727) to Methyl tert-Butyl Ether)

The acid-catalyzed addition of alcohols to 2-methylprop-1-ene is analogous to the hydration of alkenes and follows a similar electrophilic addition mechanism. study.com The reaction of 2-methylprop-1-ene with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) yields methyl tert-butyl ether (MTBE). study.com

The mechanism proceeds through the following steps:

Protonation of the Alkene: The alkene's double bond attacks a proton from the acid catalyst, forming the stable tertiary carbocation intermediate. study.com

Nucleophilic Attack by Methanol: The oxygen atom of methanol, with its lone pairs of electrons, acts as a nucleophile and attacks the electrophilic carbocation. study.com This forms a new carbon-oxygen bond and results in a protonated ether intermediate.

Deprotonation: A base (such as another methanol molecule or the conjugate base of the catalyst) removes the proton from the oxygen atom, regenerating the acid catalyst and yielding the final product, methyl tert-butyl ether. study.com

Polymerization Mechanisms

2-methylprop-1-ene (isobutylene) is a key monomer in the production of a wide range of polymers, most notably polyisobutylene (B167198) (PIB) and butyl rubber. Its polymerization is predominantly carried out via a cationic mechanism due to the stability of the tertiary carbocation formed during the process. nih.gov

Cationic Polymerization of Isobutylene (B52900)

The cationic polymerization of isobutylene is a complex process involving initiation, propagation, chain transfer, and termination steps. nih.govacs.org The properties of the resulting polyisobutylene, such as molecular weight and the structure of the end-groups, are highly dependent on the reaction conditions and the initiating system used. acs.orgrsc.org Chain transfer reactions can lead to the formation of various olefin end-groups (exo-, endo-, tri-, and tetra-substituted), which influences the reactivity of the final polymer. nih.govacs.org

Cationic polymerization requires an initiating system, which typically consists of an initiator (cationogen) and a co-initiator (a Lewis acid). rsc.org The Lewis acid activates the initiator, generating the carbocationic species that starts the polymerization chain. A variety of Lewis acids have been extensively studied for isobutylene polymerization.

Titanium Tetrachloride (TiCl₄): TiCl₄ is one of the most common Lewis acids used to induce the living cationic polymerization of isobutylene. acs.org Kinetic studies have shown that the polymerization rate often has a second-order dependency on the TiCl₄ concentration, suggesting that the active co-initiator is a dimer, Ti₂Cl₈. acs.orgacs.org However, at low TiCl₄ to chain end ratios, the mechanism may involve gegenions of the form TiCl₅⁻. acs.org TiCl₄-based systems are valuable for synthesizing block copolymers. rsc.org

Boron Trichloride (BCl₃): BCl₃ can induce the living cationic polymerization of isobutylene, leading to the formation of asymmetric telechelic polymers. acs.org The initiation is believed to occur in a two-step process: the direct addition of BCl₃ to isobutylene, followed by the reaction of this adduct with another BCl₃ molecule to generate the initiating carbocationic species. acs.org BCl₃ is a frequently used Lewis acid for this type of polymerization. rsc.orgresearchgate.net

Aluminum-based Lewis Acids: Aluminum-based systems, such as AlCl₃ and ethylaluminum dichloride (EtAlCl₂), are widely used, particularly for producing low molecular weight, highly reactive polyisobutylene (HR-PIB). rsc.orgrsc.org Complexes of AlCl₃ with ethers have been developed as cost-effective initiating systems that yield high proportions of exo-olefin end groups. researchgate.net The mechanism of polymerization in AlCl₃/H₂O systems has been a subject of detailed modeling. researchgate.net

Gallium Trichloride (GaCl₃): GaCl₃, particularly in the form of complexes with dialkyl ethers, has been investigated as a co-initiator. figshare.comacs.org In nonpolar solvents, GaCl₃·diisopropyl ether complexes can readily co-initiate polymerization with alkyl chloride initiators, leading to high monomer conversion and a large percentage of exo-olefinic end groups. figshare.comacs.org The polymerization rate can be influenced by the basicity of added aromatic compounds. researchgate.net

Iron(III) Chloride•ether complexes (FeCl₃•ether complexes): Complexes of FeCl₃ with ethers are also effective co-initiators for isobutylene polymerization in nonpolar solvents like hexane. figshare.comacs.orgrsc.org Mechanistic studies suggest that these complexes participate directly in the initiation and propagation steps. rsc.org The polymerization mechanism is proposed to involve an ether-assisted proton elimination to generate the desired exo-olefin end group, with the abstracted proton capable of initiating a new polymer chain. figshare.comacs.org

| Lewis Acid Co-initiator | Key Features in Isobutylene Polymerization | Typical Initiator(s) | Primary Polymer Product Characteristics |

|---|---|---|---|

| TiCl₄ | Enables living polymerization; kinetics often depend on dimer formation (Ti₂Cl₈). acs.orgacs.org | Dicumyl chloride, 2-chloro-2,4,4-trimethylpentane (B3042402) (TMPCl). acs.orgacs.org | Well-defined polymers, block copolymers. rsc.org |

| BCl₃ | Can directly initiate polymerization; used for living polymerization. acs.org | Cumyl chloride, t-Amyl alcohol. acs.orgpitt.edu | Asymmetric telechelic polymers. acs.org |

| Al-based (e.g., AlCl₃, EtAlCl₂) | Cost-effective; ether complexes are used for highly reactive PIB. rsc.orgresearchgate.net | tert-Butyl chloride (t-BuCl), H₂O. researchgate.netrsc.org | High content of exo-olefin end groups. researchgate.net |

| GaCl₃ | Ether complexes are effective in nonpolar solvents. figshare.comacs.org | TMPCl, t-BuCl. acs.org | High monomer conversion, high exo-olefin content. acs.org |

| FeCl₃•ether complexes | Ether-assisted proton elimination mechanism is proposed. figshare.comacs.org | TMPCl, t-BuCl. acs.org | High exo-olefin content. acs.org |

Catalytic Chain Transfer Polymerization (CCTP)

Catalytic chain transfer polymerization (CCTP) is an efficient method for producing low molecular weight polymers with controlled end-group functionality, and it is particularly relevant for the industrial synthesis of HRPIB. rsc.orgresearchgate.net In CCTP, a chain transfer agent (CTA) is used to enable one catalyst molecule to produce multiple polymer chains, increasing catalyst efficiency. scispace.comsci-hub.st The process involves a degenerative transfer mechanism where the growing polymer chain is rapidly and reversibly exchanged between the catalyst's active center and the CTA. sci-hub.st

Significant progress has been made in developing new catalyst systems for the CCTP of isobutylene, moving beyond traditional BF₃-based processes. rsc.orgrsc.org

Lewis Acid·Ether Complexes: Complexes of Lewis acids, such as alkylaluminum dichlorides (e.g., EtAlCl₂) or iron(III) chloride (FeCl₃), with ethers have emerged as highly effective catalysts. acs.orgtandfonline.comresearchgate.net These complexes are often soluble in nonpolar hydrocarbon solvents and can produce HRPIB with high exo-olefin content at relatively high temperatures (0–20 °C). rsc.orgresearchgate.net The choice of ether can influence the polymerization rate and catalyst performance. researchgate.net

Ionic Liquids: Ionic liquids (ILs) have been explored as catalysts or co-catalysts for isobutylene polymerization. rsc.orggoogle.com Systems based on chloroaluminate or other acidic ILs can catalyze the reaction, sometimes offering environmental benefits and unique reactivity. rsc.orgresearchgate.net For example, using a H₂O/TiCl₄ initiating system in the ionic liquid [Bmim][PF₆] has been shown to produce HRPIB with over 80% exo-olefin content. rsc.org These systems often operate as suspension polymerizations at the interface of the ionic liquid particles. rsc.orgrsc.org

Table 2: Comparison of Advanced Catalyst Systems for HRPIB Synthesis via CCTP

| Catalyst System | Key Features | Typical Operating Conditions | Resulting Polymer |

| Alkylaluminum Dichloride · Ether Complexes | Soluble in non-polar solvents; High activity. researchgate.net | 0 to 20 °C in hydrocarbons (e.g., hexanes). rsc.org | HRPIB with high exo-olefin content (~90%). rsc.org |

| FeCl₃ · Ether Complexes | Effective at low concentrations. acs.org | 0 to 10 °C in chlorinated solvents (e.g., CH₂Cl₂). acs.org | HRPIB with high exo-olefin content (82-91%). acs.org |

| Ionic Liquids (e.g., with TiCl₄) | Often heterogeneous/suspension polymerization; Anion can stabilize carbocation. rsc.org | -10 °C. rsc.org | HRPIB with high exo-olefin content (>80%). rsc.orgrsc.org |

The central mechanistic step in CCTP is the chain transfer reaction, which must be efficient to control molecular weight. The formation of the desired exo-olefin end group is the result of a chain-releasing β-proton abstraction from a methyl group on the terminal monomer unit of the growing carbocation. acs.org

Controlling the selectivity of this proton abstraction over other potential side reactions, such as isomerization to a more stable internal olefin, is critical for producing high-purity HRPIB. researchgate.netacs.org Recent research has provided insights into controlling this selectivity:

Role of "Exo-enhancers": The addition of certain alcohols, such as tert-butanol, to CCTP systems has been shown to increase the final exo-olefin content. researchgate.netacs.org Mechanistic studies suggest that the alcohol reacts with the Lewis acid to form a species (e.g., t-butoxyaluminum dichloride) that can stabilize the propagating carbocation. researchgate.netacs.org This stabilization is believed to slow down the rate of isomerization of the terminal carbocation, thereby favoring the desired β-proton elimination pathway that leads to the exo-olefin. researchgate.netacs.org

Influence of Free Ether: In systems using Lewis acid·ether complexes, the concentration of free ether (ether not complexed with the Lewis acid) can influence the reaction. acs.org A higher concentration of free ether can facilitate the β-proton elimination step, leading to higher exo-olefin content. acs.org

The rate constant of the chain transfer step itself can be extremely high. For instance, in one system, the rate constant of chain transfer (ktr) was determined to be 2 × 10⁸ L mol⁻¹ s⁻¹ at 0 °C. acs.org This rapid transfer is essential for the "catalytic" nature of the process, allowing for the production of many polymer chains per catalyst center.

Copolymerization with Other C4 Olefins

2-Methylprop-1-ene, also known as isobutylene, can undergo copolymerization with other C4 olefins, such as butene. This process results in the formation of a polymer chain incorporating both monomer units. The resulting polymer is often referred to as a butene/isobutene copolymer. epa.gov The specific properties of the resulting copolymer depend on the relative proportions of the monomers and the polymerization conditions.

While detailed kinetic and mechanistic studies on the copolymerization of 2-methylprop-1-ene with the full range of C4 olefins are specific to the catalyst system and process conditions, the general principle involves the addition of the monomers to a growing polymer chain initiated by a catalyst.

Catalytic Conversion Reactions

The dimerization and oligomerization of 2-methylprop-1-ene are crucial industrial processes for producing valuable chemicals, including gasoline additives and precursors for plastics and other materials. These reactions involve the catalyzed combination of two or more 2-methylprop-1-ene molecules.

Zeolites are crystalline aluminosilicates with a porous structure and acidic properties, making them effective catalysts for various hydrocarbon transformations, including the oligomerization of 2-methylprop-1-ene. academie-sciences.frscilit.com The active sites in zeolites are typically Brønsted acid sites, which are protons associated with the aluminum atoms in the framework, or Lewis acid sites. ugent.beugent.beesrf.fr

Active Site Engineering involves modifying these active sites to enhance catalyst activity, selectivity, and stability. ugent.beugent.be This can be achieved by:

Metal Incorporation: Introducing metal cations (e.g., Ni, Co) into the zeolite framework can create new Lewis acid sites or modify the properties of existing Brønsted acid sites. academie-sciences.frmdpi.com For instance, Ni/zeolite catalysts have shown higher activity and selectivity in 2-methylprop-1-ene dimerization compared to the parent zeolites. academie-sciences.fr The presence of Lewis acid sites is believed to facilitate the selective adsorption of 2-methylprop-1-ene near the Brønsted acid sites, where the reaction occurs. academie-sciences.fr

Dealuminating: Removing aluminum from the zeolite framework can alter the acid site density and strength, thereby influencing the catalytic performance. academie-sciences.fr

The reaction mechanism for oligomerization over zeolites generally involves the formation of a carbenium ion intermediate through the protonation of a 2-methylprop-1-ene molecule at a Brønsted acid site. This carbocation then reacts with another monomer molecule to form a larger carbocation, which can then deprotonate to form a dimer or continue to react with other monomers to form higher oligomers. ugent.beugent.be

The selectivity of the dimerization and oligomerization processes is significantly influenced by the properties of the zeolite catalyst. academie-sciences.fr

Acid Site Strength: The strength of the Brønsted acid sites plays a critical role. While strong acid sites are necessary for the initial protonation of the olefin, excessively strong sites can lead to side reactions and catalyst deactivation. The density of acid sites also affects selectivity; a lower density of Brønsted acid sites can sometimes favor the formation of dimers over cracking products. researchgate.net The ratio of Lewis to Brønsted acid sites (LA/BA) is also important, with a higher ratio potentially leading to increased activity but lower dimer selectivity. academie-sciences.fr

Channel Dimension and Pore Size: The topology of the zeolite, including the dimensionality of its channel system and the size of its pores, exerts a strong influence on the product distribution. academie-sciences.frresearchgate.net

Zeolites with three-dimensional channel systems (e.g., beta zeolite) tend to be more active and stable than those with one-dimensional channels (e.g., mordenite). academie-sciences.fr

However, the more open structures of 3D zeolites can also allow for the formation of larger oligomers (trimers and higher). academie-sciences.fr

The pore size of the zeolite can impose shape-selective constraints, favoring the formation of certain isomers and limiting the growth of larger oligomers that cannot diffuse out of the pores. berkeley.eduresearchgate.net For instance, zeolites with smaller pores may favor the production of dimers, while those with larger pores can accommodate the formation of trimers and tetramers. researchgate.net

Table 1: Influence of Zeolite Properties on 2-Methylprop-1-ene Oligomerization

| Zeolite Property | Effect on Activity | Effect on Selectivity (Dimers vs. Trimers) |

|---|---|---|

| Topology | 3D > 2D > 1D channels | 1D channels favor dimers; 3D channels can produce more trimers academie-sciences.fr |

| Acid Site Strength | Optimal strength required for high activity | Stronger acidity may lead to side reactions |

| LA/BA Ratio | Higher ratio can increase activity | Higher ratio may decrease dimer selectivity academie-sciences.fr |

| Pore Size | Affects diffusion and product egress | Smaller pores favor smaller oligomers researchgate.net |

2-Methylprop-1-ene readily undergoes acid-catalyzed etherification reactions with various alcohols to produce valuable ethers, many of which are used as fuel oxygenates.

Etherification with Methanol and Ethanol (B145695): The reaction of 2-methylprop-1-ene with methanol in the presence of an acid catalyst, such as sulfuric acid or an acidic resin, yields methyl tert-butyl ether (MTBE). study.comdoubtnut.com Similarly, the reaction with ethanol produces ethyl tert-butyl ether (ETBE). researchgate.net The mechanism involves the protonation of 2-methylprop-1-ene to form a stable tertiary carbocation, which is then attacked by the alcohol nucleophile. study.comstudy.com

Etherification with Glycerol (B35011): The etherification of glycerol with 2-methylprop-1-ene is a promising route for converting surplus glycerol from biodiesel production into valuable fuel additives. acs.orgacs.org This reaction produces a mixture of mono-, di-, and tri-tert-butyl ethers of glycerol. acs.orgmdpi.comresearchgate.net The desired products are typically the di- and tri-ethers, as they improve the low-temperature properties and viscosity of biodiesel. acs.org The primary side reaction is the dimerization of 2-methylprop-1-ene. acs.org The selectivity towards higher ethers can be enhanced by using a higher molar ratio of 2-methylprop-1-ene to glycerol. acs.org Various solid acid catalysts, including ion-exchange resins and zeolites, have been investigated for this reaction. acs.orgvurup.sk

Table 2: Products of Glycerol Etherification with 2-Methylprop-1-ene

| Product Class | Specific Compounds |

|---|---|

| Mono-tert-butyl ethers (ME) | 3-tert-butoxy-1,2-propanediol, 2-tert-butoxy-1,3-propanediol acs.org |

| Di-tert-butyl ethers (DE) | 1,3-di-(tert-butoxy)-2-propanol, 1,2-di-(tert-butoxy)-3-propanol acs.org |

| Tri-tert-butyl ether (TE) | 1,2,3-tri-(tert-butoxy)-propane acs.org |

| Dimerization Byproducts | 2,4,4-trimethyl-1-pentene, 2,4,4-trimethyl-2-pentene (B94453) acs.org |

The Prins reaction is the acid-catalyzed addition of an aldehyde or ketone to an alkene. organic-chemistry.orgnrochemistry.comwikipedia.org In the case of 2-methylprop-1-ene, the reaction with formaldehyde (B43269) is of particular industrial interest.

The reaction is initiated by the protonation of the aldehyde, which then acts as an electrophile and attacks the double bond of 2-methylprop-1-ene. wikipedia.org This forms a carbocation intermediate which is more stable than the intermediate formed in the Prins reaction with less substituted alkenes like propene. mdpi.com The fate of this intermediate depends on the reaction conditions. It can be captured by a nucleophile (like water) to form a 1,3-diol, or it can lose a proton to form an unsaturated alcohol. wikipedia.org

Zeolites, such as H-ZSM-5, have been shown to be effective catalysts for the Prins condensation of 2-methylprop-1-ene and formaldehyde. academie-sciences.fr The pore size of the zeolite can limit sequential undesired reactions, such as Prins cyclization and hetero-Diels-Alder reactions, thereby improving the selectivity towards the desired product, 3-methyl-3-buten-1-ol. academie-sciences.fr The reaction is competitive with the oligomerization of 2-methylprop-1-ene, and the ratio of Prins products to oligomerization products is higher on weaker acid sites. academie-sciences.fr

Other Catalytic Transformations (e.g., Amination, Phenol tert-Butylation)

Beyond the Prins reaction, 2-methylprop-1-ene serves as a key reactant in other significant industrial catalytic transformations.

Amination: The direct amination of 2-methylprop-1-ene with ammonia (B1221849) is the primary commercial route for the production of tert-Butylamine. wikipedia.org This reaction is typically catalyzed by solid acid catalysts, such as zeolites, which facilitate the addition of the N-H bond across the C=C double bond. wikipedia.org

NH₃ + CH₂=C(CH₃)₂ → H₂NC(CH₃)₃

Phenol tert-Butylation: This Friedel-Crafts alkylation reaction is of considerable industrial importance for synthesizing antioxidants and polymer intermediates. mdpi.com 2-methylprop-1-ene is used to alkylate phenol, yielding primarily 4-tert-butylphenol (B1678320) (4-TBP) and 2,4-di-tert-butylphenol (B135424) (2,4-di-TBP), along with smaller amounts of 2-tert-butylphenol (B146161) (2-TBP). mdpi.com The reaction is catalyzed by solid acids, where catalyst properties such as pore size and acidity are critical for controlling product selectivity. mdpi.comresearchgate.net Hierarchical porous silica-alumina materials have shown effectiveness in this process. mdpi.com

Isotopic Exchange and Labeling Studies

Isotopic labeling, particularly with deuterium (B1214612), is a powerful tool for elucidating the detailed mechanisms of catalytic reactions involving 2-methylprop-1-ene.

Deuterium Exchange Mechanisms over Supported Metal Catalysts (e.g., Palladium, Platinum, Rhodium)

Studies on the reaction of 2-methylprop-1-ene with deuterium over various supported metal catalysts have revealed significant differences in the underlying reaction mechanisms. royalsocietypublishing.org The distribution of deuterium atoms in the resulting exchanged alkenes and the 2-methylpropane product provides insight into the nature of the surface intermediates. royalsocietypublishing.org

| Metal Catalyst | Primary Exchange Location | Deuterium Distribution | Proposed Dominant Mechanism | Reference |

|---|---|---|---|---|

| Palladium (Pd) | All positions | Random | π-Allyl dissociative mechanism | royalsocietypublishing.org |

| Platinum (Pt) | Methylene (B1212753) (=CH₂) group | Preferential | Vinyl intermediate mechanism | royalsocietypublishing.org |

| Rhodium (Rh) | Methylene (=CH₂) group | Preferential | Vinyl intermediate mechanism | royalsocietypublishing.org |

Elucidation of π-Allyl Dissociative Mechanisms and Vinyl Intermediates

The patterns of deuterium exchange are indicative of distinct surface intermediates and mechanisms for different metals. royalsocietypublishing.org

π-Allyl Dissociative Mechanism: The random distribution of deuterium throughout the 2-methylprop-1-ene molecule observed with palladium catalysts is strong evidence for a π-allyl dissociative mechanism. royalsocietypublishing.org This mechanism involves the removal of a hydrogen atom from a methyl group to form a symmetrical π-allylic intermediate adsorbed on the catalyst surface. This intermediate allows for the re-addition of a deuterium atom at multiple positions, leading to the scrambling of isotopes throughout the molecule. royalsocietypublishing.org

Vinyl Intermediates: For platinum and rhodium, the selective exchange at the methylene group points to a mechanism involving adsorbed vinyl intermediates. royalsocietypublishing.org In this pathway, a hydrogen is removed from one of the sp²-hybridized carbons of the double bond, forming a vinyl-metal bond. This allows for specific exchange at the terminal positions of the double bond. Some degree of intramolecular double-bond migration via a π-allyl type species may also occur concurrently. royalsocietypublishing.org

Quantification of Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is defined as the ratio of the reaction rate of a reactant with a lighter isotope (k_L) to the rate of the same reactant with a heavier isotope (k_H), i.e., KIE = k_L / k_H. wikipedia.org It is a fundamental tool for investigating reaction mechanisms, as it provides information about bond-breaking or bond-forming events in the rate-determining step. princeton.edu

The magnitude of the KIE depends on whether the isotopically substituted bond is broken during the rate-limiting step.

Primary KIE: A large KIE value (typically 2-8 for H/D substitution) is observed when the bond to the isotope is cleaved in the rate-determining step. wikipedia.orglibretexts.org This is due to the difference in zero-point vibrational energies between the C-H and C-D bonds. libretexts.org

Secondary KIE: Smaller KIEs (typically 0.7-1.5) are observed when the bond to the isotope is not broken but is located at or near the reaction center. wikipedia.orglibretexts.org These effects arise from changes in the vibrational environment of the C-H/C-D bond between the ground state and the transition state. princeton.edu

In the study of 2-methylprop-1-ene transformations, KIE measurements are crucial for distinguishing between proposed mechanistic pathways, such as the π-allyl and vinyl intermediate routes in deuterium exchange, or for confirming the rate-limiting step in catalytic cycles. For example, a significant primary KIE upon deuteration of the methyl groups would support the π-allyl mechanism if C-H bond cleavage is rate-limiting.

| Type of KIE | Typical k_H/k_D Value | Interpretation | Reference |

|---|---|---|---|

| Primary | > 2 | The C-H/C-D bond is broken in the rate-determining step of the reaction. | wikipedia.orgprinceton.edu |

| Secondary (α) | ~1.0 - 1.3 | Change in hybridization at the carbon bearing the isotope (e.g., sp² to sp³). No bond breaking at the isotopic position. | wikipedia.org |

| Secondary (β) | ~1.0 - 1.2 | Isotope is on a carbon adjacent to the reacting center. Often attributed to hyperconjugation effects stabilizing the transition state. | libretexts.org |

| Inverse | < 1 | The C-H/C-D bond becomes stiffer or more constrained in the transition state compared to the ground state. | wikipedia.org |

Table of Compound Names

| Common Name / Trivial Name | IUPAC Name |

| 2-methylprop-1-ene | 2-methylprop-1-ene |

| Isobutylene | 2-methylprop-1-ene |

| Isoprene | 2-methylbuta-1,3-diene |

| Formaldehyde | Methanal |

| tert-Butylamine | 2-methylpropan-2-amine |

| Phenol | Phenol |

| 4-tert-butylphenol (4-TBP) | 4-(2-methylpropan-2-yl)phenol |

| 2-tert-butylphenol (2-TBP) | 2-(2-methylpropan-2-yl)phenol |

| 2,4-di-tert-butylphenol | 2,4-bis(2-methylpropan-2-yl)phenol |

| 1,3-dioxane | 1,3-Dioxane |

| Palladium | Palladium |

| Platinum | Platinum |

| Rhodium | Rhodium |

| Iridium | Iridium |

| Deuterium | Deuterium |

| 2-methylpropane | 2-methylpropane |

| Sulfuric Acid | Sulfuric Acid |

| Phosphoric Acid | Phosphoric Acid |

| Ammonia | Ammonia |

Other Specific Reaction Pathways of 2-Methylprop-1-ene

This section explores several distinct reaction pathways involving 2-methylprop-1-ene, focusing on oxidation, reduction, substitution, hydrocarbonylation, and metathesis reactions. These transformations highlight the reactivity of the double bond and the adjacent allylic positions, leading to a variety of saturated and functionalized organic compounds.

Oxidation and Reduction Reactions

Oxidation and reduction reactions of 2-methylprop-1-ene primarily target the carbon-carbon double bond, leading to the formation of carbonyl compounds, alcohols, epoxides, or the corresponding alkane.

Oxidation Reactions

Ozonolysis is a prominent oxidation reaction for alkenes. The treatment of 2-methylprop-1-ene with ozone (O₃) cleaves the double bond. Depending on the workup conditions, different products are obtained. quora.comaskfilo.com

Reductive Ozonolysis : When the intermediate ozonide is treated with a reducing agent such as zinc dust and water, it yields two carbonyl compounds. quora.comdoubtnut.com In the case of 2-methylprop-1-ene, the products are propan-2-one (acetone) and methanal (formaldehyde). youtube.comembibe.com

Oxidative Ozonolysis : If the ozonide is worked up with an oxidizing agent like hydrogen peroxide, any aldehyde formed is further oxidized to a carboxylic acid. quora.com

Microbial oxidation presents another pathway. The aerobic bacterium Mycobacterium sp. strain ELW1 can oxidize 2-methylprop-ene to 1,2-epoxy-2-methylpropane (isobutylene oxide). nih.gov This transformation is initiated by an epoxide-generating monooxygenase. nih.gov

Reduction Reactions

The most common reduction reaction for alkenes is catalytic hydrogenation. This process involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst. study.com For 2-methylprop-1-ene, catalytic hydrogenation yields the saturated alkane, 2-methylpropane. study.com This reaction is typically carried out using transition metal catalysts like nickel, platinum, or palladium at high pressure. study.com

| Reaction Type | Reagents | Major Product(s) |

| Reductive Ozonolysis | 1. O₃ 2. Zn/H₂O | Propan-2-one and Methanal youtube.comembibe.com |

| Catalytic Hydrogenation | H₂, Ni/Pt/Pd catalyst | 2-Methylpropane study.com |

| Microbial Oxidation | Mycobacterium sp. strain ELW1 | 1,2-Epoxy-2-methylpropane nih.gov |

Substitution Reactions

While alkenes typically undergo addition reactions, 2-methylprop-1-ene can participate in substitution reactions at the allylic position—the carbon atom adjacent to the double bond. pearson.comvedantu.com This reactivity is due to the stability of the intermediate allylic radical, which is stabilized by resonance. pearson.com

A key example of this is allylic bromination . This reaction occurs when 2-methylprop-1-ene is treated with N-bromosuccinimide (NBS) in the presence of light (hv). pearson.com Instead of adding across the double bond, a bromine atom substitutes one of the hydrogen atoms on the methyl groups. The use of NBS is crucial as it provides a low, steady concentration of bromine radicals, which favors substitution over addition. vedantu.comlibretexts.org The product of this free-radical reaction is 3-bromo-2-methylprop-1-ene. aspirationsinstitute.com

The mechanism proceeds through three main stages: initiation, propagation, and termination. savemyexams.comsavemyexams.com

Initiation : UV light initiates the homolytic cleavage of the N-Br bond in NBS to form a bromine radical. vedantu.com

Propagation : The bromine radical abstracts a hydrogen atom from an allylic position of 2-methylprop-1-ene, forming a resonance-stabilized allylic radical and HBr. This allylic radical then reacts with a Br₂ molecule (generated from the reaction of HBr with NBS) to form the product, 3-bromo-2-methylprop-1-ene, and a new bromine radical, which continues the chain reaction. vedantu.comlibretexts.org

Termination : The reaction ceases when two radicals combine. savemyexams.com

| Reaction Type | Reagents | Major Product |

| Allylic Bromination | N-Bromosuccinimide (NBS), light (hv) | 3-Bromo-2-methylprop-1-ene pearson.comaspirationsinstitute.com |

Hydroboration-Oxidation Reactions (e.g., to 2-methylpropan-1-ol)

The synthesis of 2-methylpropan-1-ol from 2-methylprop-1-ene can be achieved through a two-step process known as hydroboration-oxidation. This reaction sequence results in the anti-Markovnikov addition of water across the double bond.

In the first step, hydroboration , 2-methylprop-1-ene reacts with borane (B79455) (B₂H₆). The boron atom adds to the less substituted carbon of the double bond (the CH₂ group), and a hydrogen atom adds to the more substituted carbon. askfilo.com This regioselectivity is a hallmark of the hydroboration reaction.

| Step | Reagents | Intermediate/Product |

| 1. Hydroboration | B₂H₆ (Diborane) | Organoborane intermediate |

| 2. Oxidation | H₂O₂, OH⁻ | 2-Methylpropan-1-ol askfilo.com |

Alkene Metathesis and Related Carbon-Carbon Bond Formations (e.g., transformation to 2,3-dimethylbutane (B166060) and 2,3-dimethylbutenes)

Alkene metathesis is a reaction that involves the redistribution of alkene fragments by the cleavage and reformation of carbon-carbon double bonds, typically catalyzed by metal complexes. wikipedia.org

In the presence of an alumina-supported tungsten hydride catalyst (W(H)₃/Al₂O₃), 2-methylprop-1-ene undergoes a transformation to form 2,3-dimethylbutenes. rsc.orgresearchgate.net This reaction represents a self-metathesis pathway where two molecules of 2-methylprop-1-ene react to form 2,3-dimethyl-2-butene (B165504) and ethene. The formation of 2,3-dimethylbutenes from propene dimerization is also a known industrial process. google.com The resulting 2,3-dimethylbutenes are more stable than the starting 2-methylprop-1-ene due to a greater number of alkyl substituents on the double bond. quora.com

The resulting mixture of 2,3-dimethylbutenes can be subsequently converted to 2,3-dimethylbutane through catalytic hydrogenation . This reduction reaction, similar to the one described in section 3.5.1, saturates the double bond to form the corresponding alkane. doubtnut.com

| Reaction Type | Catalyst/Reagents | Reactant(s) | Product(s) |

| Alkene Metathesis | W(H)₃/Al₂O₃ | 2-Methylprop-1-ene | 2,3-Dimethylbutenes rsc.orgresearchgate.net |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Pt) | 2,3-Dimethyl-2-butene | 2,3-Dimethylbutane doubtnut.com |

Computational and Theoretical Chemistry Studies of 2 Methylprop 1 Ene Reactivity

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are at the forefront of understanding the reactivity of 2-methylprop-1-ene (B12662633) at the electronic level. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Elucidation of Reaction Mechanisms and Transition State Analysis

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of reactions involving 2-methylprop-1-ene, allowing for the detailed elucidation of reaction mechanisms and the characterization of transient species like transition states.

A theoretical investigation into the reaction of isobutene with the silyl (B83357) radical (SiH₃) using the composite electronic structure method CBS-QB3 has revealed a detailed kinetic mechanism. researchgate.netrsc.org This study identified two primary reaction pathways: the addition of the SiH₃ radical to the double bond and H-abstraction by the SiH₃ radical. researchgate.netrsc.org The addition pathway leads to the formation of two main products, while the H-abstraction pathway results in two different product channels. researchgate.netrsc.org Through transition state analysis, the adduct P3 was identified as the most thermodynamically and kinetically favored intermediate at temperatures below 900 K. researchgate.netrsc.org However, at temperatures exceeding 900 K, other products become more prominent. researchgate.netrsc.org

Similarly, DFT calculations have been employed to study the ene reactions of alkenes, providing insights into the geometries of the transition structures and the energetics of the reactions. theisticscience.com These studies show that the degree of asynchronicity in the transition state can be influenced by the stability of possible radical intermediates. theisticscience.com

| Reaction | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Isobutene + SiH₃ | CBS-QB3 | Two primary pathways: addition and H-abstraction. Adduct P3 is the most stable intermediate below 900 K. | researchgate.netrsc.org |

| Ene reactions of alkenes | DFT (Becke3LYP/6-31G*) | Transition structures exhibit varying degrees of asynchronicity related to radical intermediate stability. | theisticscience.com |

Energy Profile and Activation Energy Calculations (e.g., Keto-Enol Tautomerism)

While 2-methylprop-1-ene itself does not undergo keto-enol tautomerism, its ozonolysis product, acetone (B3395972), does. nih.govcomporgchem.com Computational studies have extensively investigated the keto-enol tautomerism of acetone, providing valuable data on the energy profile and activation energies of this fundamental reaction.

The keto form of a simple carbonyl compound is generally more stable than the enol form. wikipedia.org For acetone, the keto tautomer is favored by more than 99.999%. wikipedia.org This preference is largely due to the greater strength of the C=O double bond compared to the C=C double bond. wikipedia.org

Ab initio molecular dynamics simulations have been used to study the keto-enol interconversion of acetone in both the gas phase and in aqueous solution. osti.gov These simulations reveal that the deprotonation of the carbon atom is the rate-limiting step in this transformation. researchgate.net In solution, water molecules play an active role by forming hydrogen-bonded chains that facilitate proton transfer from the carbon to the oxygen atom. researchgate.net

Theoretical calculations using various methods, including DFT and composite procedures, have been benchmarked against experimental gas-phase free energies of tautomerization for several carbonyl compounds. frontiersin.org For instance, the M06/6-31+G(d,p) level of theory has shown a mean absolute error of only 0.71 kcal/mol in predicting these energies. frontiersin.org

| Parameter | Computational Method | Calculated Value (kcal/mol) | Reference |

|---|---|---|---|

| Enthalpy of Tautomerization (Gas Phase) | Not Specified | 12.8 - 13.8 | researchgate.net |

| Free Energy of Tautomerization (Gas Phase) | M06/6-31+G(d,p) | (MAE of 0.71) | frontiersin.org |

| Activation Energy (Uncatalyzed) | G3SX | 56.6 (for ethenol to acetaldehyde) | frontiersin.org |

| Activation Energy (Formic Acid Catalyzed) | B3LYP/6-31G(2df,p) | 5.6 (for ethenol to acetaldehyde) | frontiersin.org |

Prediction and Interpretation of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for probing the transition state of a reaction. libretexts.org Computational chemistry plays a crucial role in both predicting and interpreting KIEs, providing detailed insights into reaction mechanisms. mdpi.com

A high-temperature shock tube study of the reaction between isobutene and hydroxyl (OH) radicals utilized deuterated isotopes (isobutene-1-d₂, isobutene-3-d₆, and isobutene-d₈) to elucidate the branching ratios of allylic and vinylic H-abstraction. diva-portal.orgrsc.org The experimental results showed that H-abstraction from the allylic positions is the dominant pathway, accounting for approximately 75% of the total reaction rate across the studied temperature range. diva-portal.orgrsc.org

While this study was primarily experimental, theoretical calculations of KIEs are essential for a complete understanding. The magnitude of the KIE can indicate the extent of bond breaking in the transition state. mdpi.com For instance, a large primary KIE is expected when a C-H bond is broken in the rate-determining step. Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can provide information about changes in hybridization or steric environment at the transition state. libretexts.org

DFT calculations have been successfully used to compute KIEs that are in excellent agreement with experimental values for various reactions. These computational models can help to distinguish between different proposed mechanisms and provide a detailed picture of the transition state structure.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into dynamic processes such as polymerization and conformational changes. nih.gov

A theoretical study of the cationic polymerization of isobutylene (B52900) catalyzed by t-BuCl/ethylaluminum dichloride (EADC) in the presence of bis(2-chloroethyl)ether (CEE) utilized ab initio molecular dynamics (AIMD) and metadynamics simulations. rsc.org The simulations revealed a two-step mechanism for the initiation of polymerization. rsc.org By calculating the free energy landscapes, the study also explained why CEE is a more effective co-catalyst than other ethers like diisopropyl ether. rsc.org Furthermore, the simulations showed that the free energy barrier for chain propagation gradually decreases as the polymer chain grows. rsc.org

Modeling of Chemical Equilibria in Solution

Understanding and modeling chemical equilibria in solution is crucial for process design and optimization. Computational methods are increasingly used to predict phase equilibria for mixtures containing 2-methylprop-1-ene.

The vapor-liquid equilibria of the ternary system containing isobutane, 2-methylprop-1-ene, and ethanol (B145695) have been measured and modeled over a range of temperatures. The experimental data were compared with calculations using the modified Redlich-Kwong (RK) and predictive Soave-Redlich-Kwong (PSRK) equations of state. The modified RK equation of state, with previously determined binary interaction parameters, showed good agreement with the experimental data.

Furthermore, a novel computer simulation method, the reaction Gibbs ensemble Monte Carlo (RGEMC) method, has been developed to calculate phase equilibria in multicomponent mixtures. mdpi.com This method has been applied to binary systems involving isobutene, methanol (B129727), methyl tert-butyl ether, and n-butane, with predictions of comparable accuracy to established thermodynamic models. mdpi.com

Prediction of Reaction Kinetics and Product Branching Ratios (e.g., Ozonolysis)

Computational chemistry is a powerful tool for predicting the kinetics and product distributions of complex reactions like ozonolysis. The reaction of 2-methylprop-1-ene with ozone proceeds through the formation of a primary ozonide, which then decomposes to a Criegee intermediate and a carbonyl compound. In the case of 2-methylprop-1-ene, this reaction yields acetone and formaldehyde (B43269). nih.govcomporgchem.com

Theoretical studies on the ozonolysis of various alkenes have been conducted to determine rate constants and product branching ratios. These studies often employ high-level computational methods to map the potential energy surface of the reaction. The results indicate that the reactivity of the alkene and the distribution of products are influenced by factors such as the nature of the substituent groups on the double bond.

For the reaction of 2-methylprop-1-ene with OH radicals, experimental studies using deuterated isotopes have determined the branching ratios for H-abstraction from different positions. diva-portal.orgrsc.org These experiments found that abstraction from the allylic methyl groups is the major pathway. diva-portal.orgrsc.org Such experimental data is invaluable for benchmarking and refining theoretical models of reaction kinetics.

| Reaction | Predicted Major Products | Key Kinetic/Mechanistic Feature | Reference |

|---|---|---|---|

| Ozonolysis | Acetone, Formaldehyde | Proceeds via a primary ozonide and Criegee intermediate. | nih.govcomporgchem.com |

| Reaction with OH radical | 2-methylallyl radical + H₂O | Allylic H-abstraction is the dominant pathway (~75%). | diva-portal.orgrsc.org |

| Reaction with SiH₃ radical | Addition and H-abstraction products | Addition is favored at lower temperatures. | researchgate.netrsc.org |

Gas-Phase Dissociation Studies of Derivatives

The gas-phase dissociation of 2-methylprop-1-ene derivatives has been a subject of significant interest in computational and theoretical chemistry, providing insights into reaction mechanisms, bond energies, and the dynamics of unimolecular reactions. These studies often employ techniques such as photodissociation and pyrolysis, coupled with advanced computational methods to elucidate complex dissociation pathways.

One of the most extensively studied derivatives is the 2-methylallyl radical (isobutenyl radical), which is formed from the H-atom abstraction of 2-methylprop-1-ene. The photodissociation dynamics of this radical have been investigated following electronic excitation. Upon ultraviolet (UV) excitation, the 2-methylallyl radical undergoes dissociation through two primary channels. The major pathway involves the statistical unimolecular decomposition of the highly vibrationally excited "hot" radical, following internal conversion from the electronically excited state. This leads to the formation of methylenecyclopropane (B1220202) and a hydrogen atom. A minor, non-statistical channel results in the formation of 1,3-butadiene (B125203) and a hydrogen atom. nist.gov This latter pathway is characterized by a large kinetic energy release and an anisotropic angular distribution of the products. nist.gov

Experimental and theoretical studies have determined the dissociation rates and kinetic energy release for these processes. For the major C-H bond fission channel leading to methylenecyclopropane, the dissociation is consistent with statistical rate theories, showing no evidence of nonstatistical behavior. guidechem.comgoogle.com High-level ab initio calculations have been employed to map the potential energy surfaces and identify the transition states for these dissociation and isomerization pathways. google.comnist.gov

Another class of derivatives that has been investigated is halogenated 2-methylprop-1-enes. For instance, the photolysis of 1,3-diiodo-2-methyl-prop-1-ene in the gas phase has been studied. Upon irradiation with UV light, this molecule undergoes C-I bond cleavage to produce various isomeric iodo-2-methyl-prop-1-en-yl radicals. The subsequent reactions and rearrangements of these radical intermediates are of interest in understanding the formation of more complex molecules.

Furthermore, the photodissociation of nitro-derivatives has been explored. Studies on 2-methyl-2-nitropropane (B1294617), a related saturated compound, provide insights that can be relevant to its unsaturated counterpart. The photodissociation of 2-methyl-2-nitropropane at wavelengths of 193 nm and 248 nm has been shown to produce electronically excited NO2 and OH radicals. The formation of the OH fragment is believed to occur from the decomposition of HONO, which is a primary product of molecular elimination from the nitroalkane and is formed with sufficient internal energy to dissociate further. nih.gov The translational energies of the OH fragments have been measured, providing information on the energy partitioning in the dissociation process. nih.gov

| Reactant | Excitation Method | Major Products | Minor Products | Dissociation Type |

|---|---|---|---|---|

| 2-Methylallyl Radical | UV Photodissociation (226-246 nm) | Methylenecyclopropane + H | 1,3-Butadiene + H (~2% branching ratio) | Statistical (major), Non-statistical (minor) |

| Wavelength (nm) | Translational Energy (kcal mol-1) |

|---|---|

| 248 | 17.5 ± 4.1 |

| 193 | 22.0 ± 3.2 |

Advanced Spectroscopic and Chromatographic Characterization in 2 Methylprop 1 Ene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

NMR spectroscopy is an indispensable tool for the mechanistic analysis of organic and organometallic reactions involving 2-methylprop-1-ene (B12662633). ed.ac.uk It allows for non-destructive, quantitative analysis of species directly in the reaction solution, providing detailed structural information in real-time. ed.ac.ukresearchgate.net

While "signal enhancement" is not the direct outcome, the use of deuterium (B1214612) (²H or D), an isotope of hydrogen, is critical for simplifying complex proton (¹H) NMR spectra and enabling clearer interpretation. The nucleus of deuterium does not have the same nuclear spin properties as a proton and does not produce a signal in the ¹H NMR spectrum. studymind.co.uk

Spectral Simplification: In mechanistic studies, selectively replacing specific hydrogen atoms in a 2-methylprop-1-ene molecule with deuterium atoms removes their corresponding signals from the ¹H NMR spectrum. This isotopic labeling helps to assign signals in complex molecules and to probe the specific roles of different protons in a reaction mechanism. studymind.co.uk

Use of Deuterated Solvents: The most common application of deuteration in NMR is the use of deuterated solvents (e.g., chloroform-d, CDCl₃; DMSO-d₆). docbrown.infodocbrown.infosimsonpharma.com Since the analyte concentration is typically much lower than the solvent concentration, using a standard proton-containing solvent would create a massive solvent signal that would obscure the signals from the compound of interest. simsonpharma.com Deuterated solvents are transparent in ¹H NMR, ensuring that only the signals from the analyte are observed. sigmaaldrich.com Modern spectrometers also use the deuterium signal from the solvent to "lock" the magnetic field, which stabilizes its strength and improves spectral resolution. simsonpharma.com

NMR spectroscopy is uniquely suited for monitoring chemical reactions as they occur, providing both structural and quantitative data over time. nih.gov This is particularly valuable for studying the polymerization of 2-methylprop-1-ene, a cornerstone of its industrial use.

Kinetic Analysis: By acquiring NMR spectra at regular intervals, researchers can track the disappearance of reactant signals (e.g., the vinyl protons of 2-methylprop-1-ene) and the appearance of product signals. uni-mainz.de The integration of these peaks is directly proportional to the concentration of the species, allowing for the determination of reaction rates and kinetic orders. researchgate.netuni-mainz.de

Structural Elucidation: ¹H and ¹³C NMR spectra provide definitive structural information about the reactants, intermediates, and final products. For 2-methylprop-1-ene, the symmetry of the molecule results in two distinct signals in the ¹H NMR spectrum and three signals in the ¹³C NMR spectrum, corresponding to the different chemical environments of the protons and carbon atoms. docbrown.infodocbrown.infostudy.com Changes in these chemical shifts during a reaction provide direct evidence of bond formation and structural transformations.

Interactive Table: Typical NMR Kinetic Data for 2-Methylprop-1-ene Polymerization

| Time (min) | Reactant Integral (2-methylprop-1-ene) | Product Integral (Polyisobutylene) | % Conversion |

| 0 | 100.0 | 0.0 | 0% |

| 10 | 75.2 | 24.8 | 24.8% |

| 20 | 51.1 | 48.9 | 48.9% |

| 30 | 29.8 | 70.2 | 70.2% |

| 60 | 5.5 | 94.5 | 94.5% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Quantification

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for analyzing the volatile products and derivatives of 2-methylprop-1-ene reactions.

As a highly volatile organic compound (VOC), the analysis of 2-methylprop-1-ene requires carefully optimized GC-MS parameters to achieve good peak shape and resolution. researchgate.net

GC Column Selection: While non-polar columns (e.g., DB-5) can be used, medium-polarity columns (e.g., DB-624) often provide better results for highly volatile compounds, minimizing peak tailing and improving separation from other volatile components. researchgate.net Columns with a thicker stationary phase film (e.g., 1.4 µm) are also recommended to improve the retention of volatile analytes. researchgate.net

Injector and Oven Parameters: A split injection is typically necessary to avoid overloading the column with a low-boiling analyte. The initial oven temperature should be set well below the boiling point of 2-methylprop-1-ene (-7°C) to ensure proper focusing of the analyte at the head of the column, preventing broad or split peaks. researchgate.net

MS Detector Parameters: The temperatures of the ion source and quadrupole are critical and are typically optimized between 250-280°C and 150°C, respectively, to ensure efficient ionization without thermal degradation. agilent.com The detector gain must be set to allow for the detection of both high and low concentration analytes within the target range. agilent.com